Marginatone

CAS No.:

Cat. No.: VC1859992

Molecular Formula: C20H28O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28O2 |

|---|---|

| Molecular Weight | 300.4 g/mol |

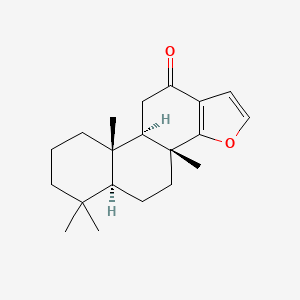

| IUPAC Name | (3bR,5aS,9aS,9bR)-3b,6,6,9a-tetramethyl-4,5,5a,7,8,9,9b,10-octahydronaphtho[1,2-g][1]benzofuran-11-one |

| Standard InChI | InChI=1S/C20H28O2/c1-18(2)8-5-9-19(3)15(18)6-10-20(4)16(19)12-14(21)13-7-11-22-17(13)20/h7,11,15-16H,5-6,8-10,12H2,1-4H3/t15-,16+,19-,20+/m0/s1 |

| Standard InChI Key | FTDARKDISPGDGI-ACZWYYKOSA-N |

| Isomeric SMILES | C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)C4=C3OC=C4)C)(C)C |

| Canonical SMILES | CC1(CCCC2(C1CCC3(C2CC(=O)C4=C3OC=C4)C)C)C |

Introduction

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

Marginatone possesses distinct physical and chemical properties that define its behavior in biological systems and synthetic reactions. The key characteristics of Marginatone are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C20H28O2 |

| Molecular Weight | 300.4 g/mol |

| PubChem CID | 11426570 |

| Structure Type | Tetracyclic isospongian diterpene |

| Functional Groups | Benzofuran-11-one moiety |

| Chiral Centers | Four (3bR,5aS,9aS,9bR) |

| Creation Date | 2006-10-26 (PubChem) |

| Modification Date | 2025-02-22 (PubChem) |

Table 1: Physical and chemical properties of Marginatone

Structural Features

The molecular architecture of Marginatone includes a tetracyclic framework with a distinctive benzofuran-11-one moiety. The structure comprises four fused rings with specific stereochemistry at key positions, which contributes significantly to its biological activity. The compound contains a ketone functionality at position 11 in the furan ring system, which serves as a potentially reactive site for further chemical modifications .

The stereochemical configuration at the four chiral centers (3bR,5aS,9aS,9bR) is crucial for the biological properties of Marginatone and presents challenges for its total synthesis . This specific three-dimensional arrangement distinguishes Marginatone from other related isospongian diterpenes.

Natural Sources and Distribution

Marginatone belongs to the family of spongiane diterpenoids, which are predominantly isolated from marine organisms. These compounds are particularly abundant in marine sponges and nudibranchs (sea slugs), suggesting their possible role in chemical defense mechanisms for these organisms .

The presence of Marginatone and related compounds in marine invertebrates indicates potential ecological functions, possibly serving as chemical deterrents against predators or competitors. Similar spongiane diterpenoids have shown antifeedant properties, suggesting they form part of the chemical defense system of these organisms .

Synthetic Approaches to Marginatone

General Synthetic Strategy

Several research groups have developed synthetic approaches to Marginatone and related isospongian diterpenes. A notable synthetic strategy involves the use of commercially available monoterpene (S)-carvone as a C-ring synthon, which is incorporated into the tetracyclic isospongian framework through a C→ABC→ABCD ring annulation strategy .

This approach employs two key reactions:

-

Intramolecular Diels-Alder reaction

-

Ring-closing metathesis

The synthetic pathway allows for the stereocontrolled construction of the tetracyclic skeleton with the correct configuration at all four chiral centers .

Biological Activities

Inhibition of Mitochondrial Respiratory Chain

A significant biological property of Marginatone is its ability to inhibit the mammalian mitochondrial respiratory chain. Studies have shown that Marginatone and related isospongian diterpenes can inhibit the integrated electron transfer chain (NADH oxidase activity) in the micromolar range .

This inhibitory activity may have implications for the potential development of Marginatone as a lead compound for various therapeutic applications, particularly in areas where modulation of cellular respiration is beneficial.

Comparison with Related Compounds

Several related spongiane diterpenoids have demonstrated various biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties . Table 2 provides a comparison of the biological activities of Marginatone and structurally related compounds.

Table 2: Comparative biological activities of Marginatone and related compounds

Related Compounds and Derivatives

Marginatafuran

Marginatafuran represents a closely related compound to Marginatone, differing primarily in the oxidation state of the D-ring. It was initially isolated from the dorid nudibranch Cadlina luteomarginata . The synthetic approach developed by Gris et al. has been successfully applied to the synthesis of (-)-Marginatafuran along with (-)-Marginatone .

20-Acetoxymarginatone

20-Acetoxymarginatone (C22H30O4) is an acetoxy derivative of Marginatone with a molecular weight of 358.47 g/mol . This compound has been synthesized alongside Marginatone using the diastereoselective approach developed by Gris and colleagues . The acetoxy group at position 20 potentially modifies the biological properties compared to the parent compound Marginatone.

17-Arylsubstituted Marginatafuran Derivatives

Recent research has focused on the development of 17-arylsubstituted marginatafuran-type isospongian diterpenoids through palladium-catalyzed domino Heck-Suzuki reaction sequences . These derivatives feature various substituents at the C-17 position, potentially leading to compounds with enhanced or altered biological activities.

Research Developments and Future Perspectives

Recent Advances

Recent research on Marginatone and related compounds has expanded our understanding of their synthetic accessibility and biological properties. Key developments include:

-

Improved synthetic routes with higher yields and stereoselectivity

-

Detailed evaluation of biological activities, particularly inhibition of mitochondrial function

-

Development of structural analogues with potentially enhanced properties

-

Exploration of palladium-catalyzed transformations for structural modifications

Future Research Directions

Several promising areas for future research on Marginatone include:

-

Further investigation of the mechanism of action for mitochondrial inhibition

-

Structure-activity relationship studies to identify more potent derivatives

-

Exploration of potential therapeutic applications, particularly in areas related to cellular metabolism

-

Development of more efficient synthetic routes for large-scale production

-

Ecological studies to understand the natural role of these compounds in marine environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume